Cas no 1488120-48-4 (2-Chloro-3-(furan-2-yl)pyrazine)

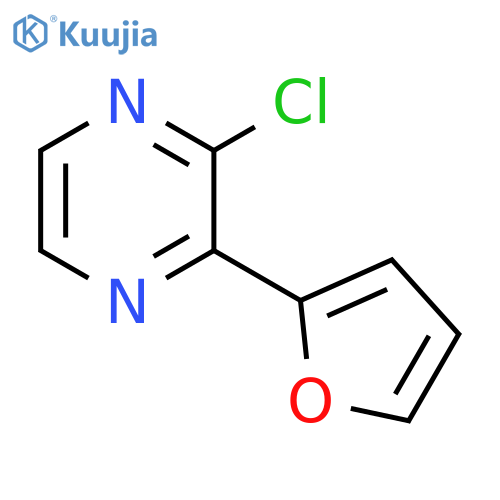

1488120-48-4 structure

商品名:2-Chloro-3-(furan-2-yl)pyrazine

CAS番号:1488120-48-4

MF:C8H5ClN2O

メガワット:180.59110045433

CID:5577920

2-Chloro-3-(furan-2-yl)pyrazine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-(furan-2-yl)pyrazine

- Pyrazine, 2-chloro-3-(2-furanyl)-

-

- インチ: 1S/C8H5ClN2O/c9-8-7(10-3-4-11-8)6-2-1-5-12-6/h1-5H

- InChIKey: AYQVBKRUNITCSI-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=CN=C1C1=CC=CO1

じっけんとくせい

- 密度みつど: 1.328±0.06 g/cm3(Predicted)

- ふってん: 246.0±35.0 °C(Predicted)

- 酸性度係数(pKa): -1.91±0.10(Predicted)

2-Chloro-3-(furan-2-yl)pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C197101-1g |

2-Chloro-3-(furan-2-yl)pyrazine |

1488120-48-4 | 1g |

$ 775.00 | 2022-03-28 | ||

| TRC | C197101-500mg |

2-Chloro-3-(furan-2-yl)pyrazine |

1488120-48-4 | 500mg |

$ 500.00 | 2022-03-28 | ||

| TRC | C197101-100mg |

2-Chloro-3-(furan-2-yl)pyrazine |

1488120-48-4 | 100mg |

$ 135.00 | 2022-03-28 |

2-Chloro-3-(furan-2-yl)pyrazine 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1488120-48-4 (2-Chloro-3-(furan-2-yl)pyrazine) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量